Methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate
Overview
Description
“Methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate” is a chemical compound with the CAS Number: 528883-59-2. It has a molecular weight of 211.28 . The IUPAC name for this compound is methyl [(3-aminobenzyl)sulfanyl]acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO2S/c1-13-10(12)7-14-6-8-3-2-4-9(11)5-8/h2-5H,6-7,11H2,1H3 . This code provides a specific description of the molecular structure of the compound.Scientific Research Applications
Cyclization to Derivatives and Pharmacological Properties : A study by Maliszewska-Guz et al. (2005) explored the reaction of a related compound, 4-methyl-4H-1,2,4-triazole-3-thiol, with ethyl bromoacetate. This led to the formation of new thiosemicarbazides, which underwent cyclization to yield 4H-1,2,4-triazole-3(2H)-thione and 2-amino-1,3,4-thiadiazole derivatives. These compounds were investigated for their pharmacological effects on the central nervous system in mice.
Anti-Helicobacter pylori Agents : Research by Carcanague et al. (2002) demonstrated the utility of a similar compound structure in developing potent and selective activities against the gastric pathogen Helicobacter pylori. A prototype compound displayed low minimal inhibition concentration values against various H. pylori strains, including those resistant to standard treatments.
Synthesis and Biological Activity of Novel Compounds : Rahman et al. (2005) in their study Synthesis, stereochemistry and biological activity of some novel long alkyl chain substituted thiazolidin-4-ones and thiazan-4-one from 10-undecenoic acid hydrazide synthesized novel compounds, including [(11-{[2-(3-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]amino}-11-oxoundecyl)sulfanyl]acetic acid. The study discussed the structural assignment, stereochemistry, and biological assays of these compounds.
Living Polymerization of Vinyl Acetate : Stenzel et al. (2003) explored the use of methyl (methoxycarbonothioyl)sulfanyl acetate, a compound structurally related to Methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate, in the living free radical polymerization of vinyl acetate. This research, titled Xanthate Mediated Living Polymerization of Vinyl Acetate: A Systematic Variation in MADIX/RAFT Agent Structure, identified compounds suitable as MADIX/RAFT agents for this process.
Synthesis and Antitumor Activity of Derivatives : In the research Synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives by Hafez & El-Gazzar (2017), derivatives of thieno[3,2-d]pyrimidine were synthesized, showing potent anticancer activity on various human cancer cell lines.
Safety and Hazards
Properties
IUPAC Name |
methyl 2-[(3-aminophenyl)methylsulfanyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-13-10(12)7-14-6-8-3-2-4-9(11)5-8/h2-5H,6-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMVKLXTXBFPMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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